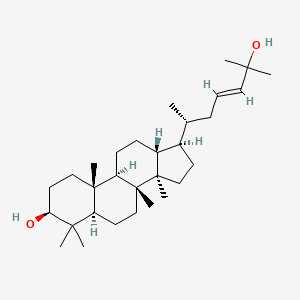
1-Bromo-2-fluoro-3-(methylaminomethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-fluoro-3-(methylaminomethyl)benzene is a chemical compound with the molecular formula C8H9BrFN . Its molecular weight is 218.069. It is offered by several scientific research suppliers .
Molecular Structure Analysis
The molecular structure of 1-Bromo-2-fluoro-3-(methylaminomethyl)benzene consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methylaminomethyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
1-Bromo-2-fluoro-3-(methylaminomethyl)benzene is a solid . Other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Organic Chemistry
1-Bromo-2-Fluorobenzene, also known as bromofluorobenzene, is a compound that has gained significant attention in the field of organic chemistry due to its versatile applications .
Synthesis Methods
One of the most common methods for synthesizing 1-Bromo-2-Fluorobenzene is through the reaction of fluorobenzene with bromine. This reaction, known as electrophilic aromatic substitution, involves the substitution of a hydrogen atom in the benzene ring with a bromine atom. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as iron (III) bromide or aluminum bromide, which helps facilitate the reaction .
Another method involves the reaction of fluorobenzene with a brominating agent, such as N-bromosuccinimide (NBS). This reaction, known as radical bromination, proceeds via a free radical mechanism. In this method, NBS acts as a source of bromine radicals, which abstract a hydrogen atom from the benzene ring, resulting in the formation of 1-Bromo-2-Fluorobenzene .
Applications
One of the key applications of 1-Bromo-2-Fluorobenzene is in the synthesis of pharmaceutical compounds. It serves as a valuable building block for the preparation of various drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents. The presence of both bromine and fluorine atoms in the benzene ring imparts unique properties to the synthesized compounds, enhancing their biological activity and pharmacological properties .
Synthesis Methods
In addition to the methods mentioned earlier, 1-Bromo-2-Fluorobenzene can also be synthesized through the reaction of fluorobenzene with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide . This reaction, known as base-promoted bromination, proceeds via a nucleophilic aromatic substitution mechanism. The base helps deprotonate the fluorobenzene, making it more susceptible to attack by the bromine ion, resulting in the formation of 1-Bromo-2-Fluorobenzene .
Eigenschaften
IUPAC Name |
1-(3-bromo-2-fluorophenyl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4,11H,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQODLGNZJGXKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693197 |
Source


|
| Record name | 1-(3-Bromo-2-fluorophenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromo-2-fluorobenzyl)-N-methylamine | |
CAS RN |
1287218-19-2 |
Source


|
| Record name | Benzenemethanamine, 3-bromo-2-fluoro-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Bromo-2-fluorophenyl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B566603.png)


![2-{[2,6-Dibromo-4-(propan-2-yl)phenoxy]methyl}oxirane](/img/structure/B566607.png)
![1-Methyl-6,7,8,9-tetrahydro-1H-naphtho[1,2-d]imidazole](/img/structure/B566608.png)




![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)